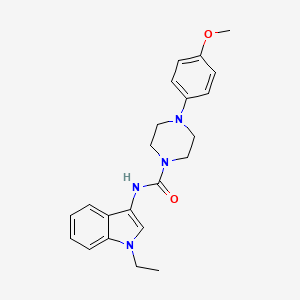
N-(1-ethyl-1H-indol-3-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-ethyl-1H-indol-3-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C22H26N4O2 and its molecular weight is 378.476. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
PET Tracers and Neuroreceptor Imaging
N-(1-ethyl-1H-indol-3-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide and its analogs have been explored as potential PET tracers for neuroreceptor imaging. García et al. (2014) synthesized derivatives of this compound for imaging serotonin 5-HT(1A) receptors, highlighting their potential in studying neuropsychiatric disorders (García et al., 2014). Additionally, Choi et al. (2015) evaluated 4-(trans-18F-fluoranylmethyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexane-1-carboxamide (18F-Mefway) for quantifying 5-HT1A receptors in human subjects, offering insights into serotonergic neurotransmission (Choi et al., 2015).
Analgesic and Anti-inflammatory Properties
Compounds derived from this compound have shown promise in analgesic and anti-inflammatory research. For instance, Nie et al. (2020) studied analogs of this compound for their potential in treating chronic pain and improving pharmacological profiles (Nie et al., 2020).
Serotonergic Receptor Research
This compound and its derivatives have been pivotal in serotonergic receptor research. Heinrich et al. (2004) synthesized new indolebutylamines as selective 5-HT(1A) agonists, contributing to studies of mood disorders (Heinrich et al., 2004).
Dopamine Receptor Imaging
These compounds are also used in dopamine receptor imaging. Gao et al. (2008) developed carbon-11-labeled carboxamide derivatives for imaging dopamine D3 receptors, advancing the understanding of dopamine's role in neurological disorders (Gao et al., 2008).
Anti-HIV Research
In the field of virology, derivatives of this compound have been explored for anti-HIV properties. Romero et al. (1994) discovered that substituting the aryl moiety in these compounds resulted in potent non-nucleoside HIV-1 reverse transcriptase inhibitors (Romero et al., 1994).
Melatonergic Receptor Research
Mattson et al. (2003) optimized benzyl piperazine pharmacophores, leading to N-acyl-4-indanyl-piperazines that bind with high affinity to melatonergic MT(2) receptors, contributing to research in circadian rhythm disorders (Mattson et al., 2003).
Propiedades
IUPAC Name |
N-(1-ethylindol-3-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-3-24-16-20(19-6-4-5-7-21(19)24)23-22(27)26-14-12-25(13-15-26)17-8-10-18(28-2)11-9-17/h4-11,16H,3,12-15H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMIQLGMVHJSNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
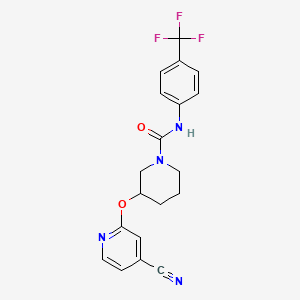
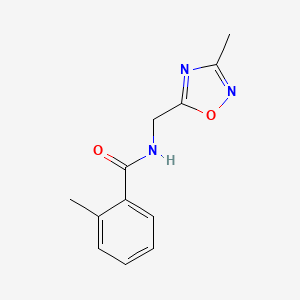
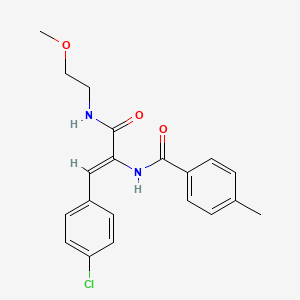
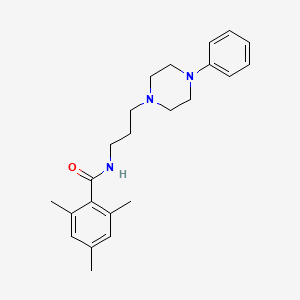
![2-[2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyridazin-3-one](/img/structure/B3000234.png)
![1'-(4-Methyl-3-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B3000236.png)
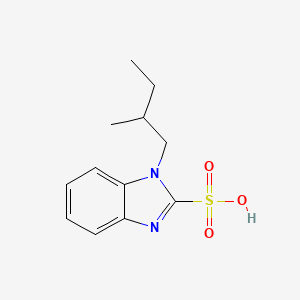
![[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B3000241.png)
![5-Chloro-2-methoxy-N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]benzenesulfonamide](/img/structure/B3000244.png)
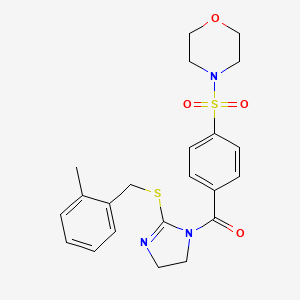
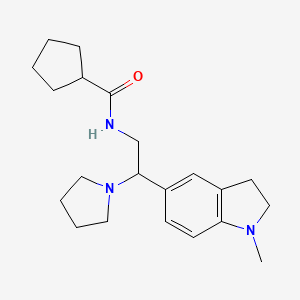
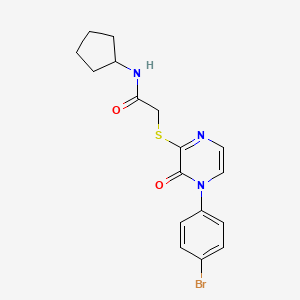
![2-{[6-(Isopropylanilino)-5-nitro-4-pyrimidinyl]amino}-4-(methylsulfonyl)butanoic acid](/img/structure/B3000250.png)
![tert-butyl N-{5-aminobicyclo[3.1.1]heptan-1-yl}carbamate hydrochloride](/img/structure/B3000251.png)
